Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
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Overview
Description
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a valuable compound used in the synthesis of various glycosides and oligosaccharides. It plays a crucial role in the biomedical industry by enabling the development of drugs for studying diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the condensation of 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate as the catalyst . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as N-bromosuccinimide (NBS) are used under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Various alkyl halides and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex glycosides and oligosaccharides.
Biology: In the study of carbohydrate metabolism and related diseases.
Medicine: For developing drugs targeting metabolic disorders such as diabetes and glycogen storage diseases.
Industry: Used in the production of various biochemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the presence of trimethylsilyl and benzyl protecting groups, which enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate
Uniqueness
Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is unique due to its combination of trimethylsilyl and benzyl protecting groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biomedical research.
Properties
CAS No. |
80312-55-6 |
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Molecular Formula |
C37H44O6Si |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane |
InChI |
InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1 |
InChI Key |
PTUOHXMVVREBBG-MANRWTMFSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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